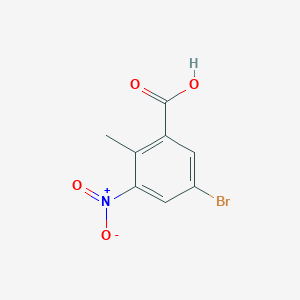

5-Bromo-2-methyl-3-nitrobenzoic Acid

Vue d'ensemble

Description

5-Bromo-2-methyl-3-nitrobenzoic Acid is a chemical compound with the molecular formula C8H6BrNO4 . It is a derivative of benzoic acid, which is a type of carboxylic acid . This compound is used as a reactant in the preparation of EPZ005687, a potent and selective inhibitor of EZH2 .

Molecular Structure Analysis

The molecular weight of 5-Bromo-2-methyl-3-nitrobenzoic Acid is 260.04 . The InChI code is 1S/C8H6BrNO4/c1-4-6 (8 (11)12)2-5 (9)3-7 (4)10 (13)14/h2-3H,1H3, (H,11,12) .Applications De Recherche Scientifique

Chemical Synthesis

5-Bromo-2-methyl-3-nitrobenzoic Acid is often used as a reactant in various chemical synthesis processes . Its unique structure makes it a valuable component in the creation of complex chemical compounds.

Preparation of EPZ005687

This compound plays a crucial role in the preparation of EPZ005687, a potent and selective inhibitor of EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often associated with various types of cancer.

Manufacturing of Therapeutic SGLT2 Inhibitors

5-Bromo-2-methyl-3-nitrobenzoic Acid is a key intermediate in the manufacturing of therapeutic Sodium-glucose transport proteins 2 (SGLT2) inhibitors . These inhibitors are a class of medications used in the treatment of type II diabetes.

Pharmaceutical Research

Due to its unique properties, 5-Bromo-2-methyl-3-nitrobenzoic Acid is often used in pharmaceutical research. It can be used to develop new drugs with novel targets and mechanisms .

Material Science

In the field of material science, this compound can be used in the synthesis of new materials. Its reactivity and structural features make it a valuable tool for researchers in this field .

Biochemical Reagent

5-Bromo-2-methyl-3-nitrobenzoic Acid can be used as a biochemical reagent. It can be used as a biological material or organic compound for life science related research .

Safety and Hazards

The safety data sheet for 5-Bromo-2-methyl-3-nitrobenzoic Acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

5-Bromo-2-methyl-3-nitrobenzoic Acid is primarily used as a reactant in the preparation of EPZ005687 , a potent and selective inhibitor of EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene regulation.

Mode of Action

It’s known that the compound can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially influencing its interaction with its targets.

Biochemical Pathways

The compound’s involvement in biochemical pathways is largely related to its role as a reactant in the synthesis of EZH2 inhibitors . EZH2 plays a crucial role in the histone methylation pathway, which is a key process in gene expression and regulation. Therefore, any compound that can inhibit EZH2 can significantly impact these pathways.

Pharmacokinetics

It’s known that the compound’s bioavailability can be influenced by factors such as its physical form, purity, and storage conditions .

Result of Action

As a reactant in the synthesis of EZH2 inhibitors, the action of 5-Bromo-2-methyl-3-nitrobenzoic Acid can lead to the inhibition of EZH2 . This can result in changes in histone methylation patterns and, consequently, alterations in gene expression.

Action Environment

The action, efficacy, and stability of 5-Bromo-2-methyl-3-nitrobenzoic Acid can be influenced by various environmental factors. For instance, the compound should be stored at room temperature to maintain its stability . Additionally, safety precautions should be taken to avoid inhalation, skin contact, and ingestion of the compound .

Propriétés

IUPAC Name |

5-bromo-2-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUUJILVHXQDCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548948 | |

| Record name | 5-Bromo-2-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methyl-3-nitrobenzoic Acid | |

CAS RN |

107650-20-4 | |

| Record name | 5-Bromo-2-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

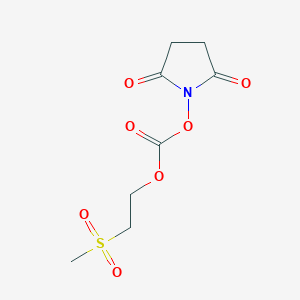

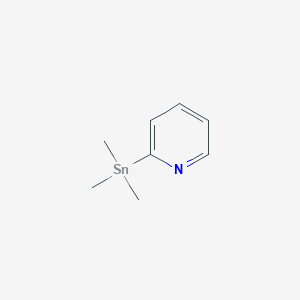

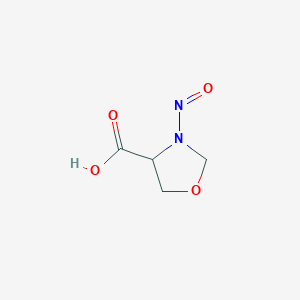

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)